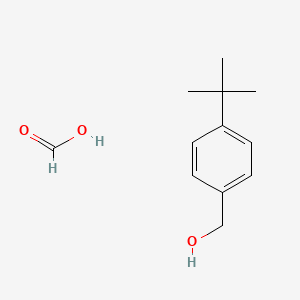
(4-Tert-butylphenyl)methanol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Tert-butylphenyl)methanol can be synthesized through the reduction of 4-tert-butylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Formic acid can be produced industrially through the hydrolysis of methyl formate, which is obtained by the carbonylation of methanol. The reaction is catalyzed by strong acids such as sulfuric acid.
Industrial Production Methods
Industrial production of (4-tert-butylphenyl)methanol involves the catalytic hydrogenation of 4-tert-butylbenzaldehyde. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Formic acid is produced on an industrial scale by the hydrolysis of methyl formate, which is catalyzed by sulfuric acid. This method is efficient and widely used in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
(4-Tert-butylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-tert-butylbenzaldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to 4-tert-butylphenylmethane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Formic acid participates in several types of reactions, including:
Dehydration: It can dehydrate to form carbon monoxide (CO) and water (H2O) under acidic conditions.
Reduction: It can be reduced to formaldehyde (CH2O) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Esterification: It reacts with alcohols to form formate esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation of (4-tert-butylphenyl)methanol: 4-tert-butylbenzaldehyde
Reduction of formic acid: Formaldehyde
Aplicaciones Científicas De Investigación
(4-Tert-butylphenyl)methanol;formic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-tert-butylphenyl)methanol involves its interaction with various molecular targets and pathways. It can act as a reducing agent or a nucleophile in chemical reactions. Formic acid, on the other hand, acts as a reducing agent and a source of formyl groups in various biochemical processes. It inhibits enzymes such as nitric oxide synthase and prostaglandin D synthase, affecting various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the hydroxyl group on the methanol moiety.
Benzyl alcohol: Similar in structure but lacks the tert-butyl group.
Phenylmethanol: Similar in structure but lacks the tert-butyl group.
Uniqueness
(4-Tert-butylphenyl)methanol is unique due to the presence of both the tert-butyl group and the hydroxyl group, which confer distinct chemical properties and reactivity. Formic acid is unique as the simplest carboxylic acid, making it a versatile reagent in various chemical reactions.
Propiedades
Número CAS |
597554-55-7 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl)methanol;formic acid |
InChI |
InChI=1S/C11H16O.CH2O2/c1-11(2,3)10-6-4-9(8-12)5-7-10;2-1-3/h4-7,12H,8H2,1-3H3;1H,(H,2,3) |
Clave InChI |
QJGHOLXCBWWQFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CO.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



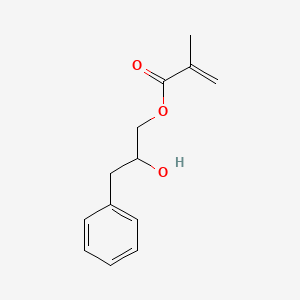
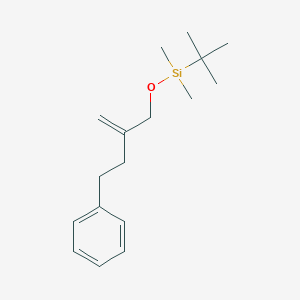
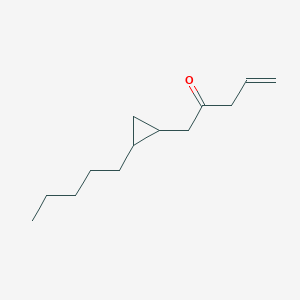
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
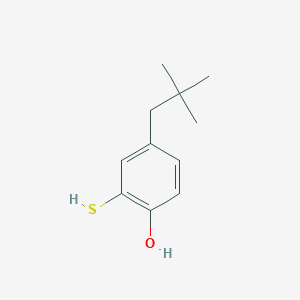
![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)
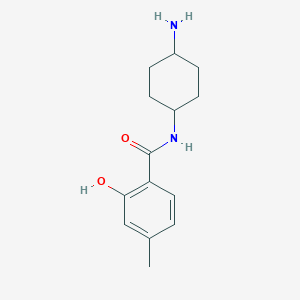
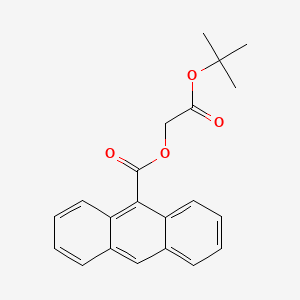
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)


